6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
Molecular Formula |
C30H37N5O3S |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C30H37N5O3S/c36-28(34-14-10-24(11-15-34)32-12-2-1-3-13-32)23-6-4-22(5-7-23)21-35-29(37)26-20-25(33-16-18-38-19-17-33)8-9-27(26)31-30(35)39/h4-9,20,24H,1-3,10-19,21H2,(H,31,39) |
InChI Key |
CNGBQAJKFWONFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Formation
The quinazolinone scaffold is typically constructed from anthranilic acid derivatives. A modified Niementowski reaction involves cyclocondensation of anthranilic acid with formamide or urea under acidic conditions. For this compound, 6-hydroxyl-7-methoxyl group-3H-quinazoline-4-one serves as a critical intermediate, synthesized via:
-
Cyanation : Anthranilic acid derivatives react with cyanating agents (e.g., NHCN) to form 5-hydroxy-4-methoxy-2-nitrile intermediates.
-
Reductive cyclization : Iron powder in HCl reduces nitriles to amines, followed by formic acid-mediated cyclization to yield the quinazolinone core.
Example Protocol (Yield: 72%):
-
Reactants : 5-Hydroxy-4-methoxy-2-nitrile (200 g), concentrated HCl (200 mL), methanol (500 mL), reduced iron powder.
-
Conditions : 60–65°C, 16 h (reduction); 95–100°C, 4 h (cyclization).
Alkylation with N-(3-Chloropropyl)morpholine
Coupling via Suzuki-Miyaura Reaction
For aryl-boronic acid derivatives (e.g., 4-(piperidin-1-yl)phenylboronic acid):
Sulfanylidene Group Installation
The 2-sulfanylidene moiety is introduced via thionation using Lawesson’s reagent:
-
Reactants : Quinazolin-4-one precursor, Lawesson’s reagent (2.1 eq).
-
Conditions : Toluene, reflux, 24 h.
Key Observation : Thiocarbonyl formation is sensitive to electron-withdrawing groups; nitro substituents hinder reactivity.
One-Pot Synthesis Optimization
A streamlined protocol combines chlorination, amination, and alkylation in a single reactor:
-
Chlorination : Thionyl chloride (1.2 eq) converts hydroxyl groups to chlorides.
-
Amination : 3-Chloro-4-fluoroaniline (1.5 eq) in DMF at 100°C.
-
Alkylation : 3-Morpholin-4-yl-propan-1-ol (1.2 eq), NaH, 80°C.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥98% |
| Molecular Weight | HRMS (ESI-TOF) | 582.754 g/mol (calc.), 582.752 (obs.) |
| Crystallinity | XRD | Orthorhombic crystal system |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, scalability | Multi-step, time-intensive | 72–86 |
| One-Pot Protocol | Reduced isolation steps, cost-effective | Requires precise stoichiometry | 82–88 |
| Suzuki Coupling | Versatile for aryl groups | Pd catalyst cost, boronic acid availability | 79–88 |
Industrial-Scale Considerations
-
Solvent Recovery : DMF and toluene are recycled via distillation (≥90% recovery).
-
Catalyst Recycling : Pd residues are extracted using chelating resins (85% recovery).
-
Waste Management : Spent acids (HCl, HSO) neutralized with Ca(OH).
Emerging Innovations
-
Microwave-Assisted Synthesis : Reduces reaction time by 60% (e.g., 20 min for Suzuki coupling vs. 2 h conventional).
-
Flow Chemistry : Continuous thionation improves yield reproducibility (RSD < 2%).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in various substitution reactions, particularly at the piperidine and morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with a quinazolinone core exhibit significant antitumor activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. For instance, studies have demonstrated that certain morpholine-based heterocycles exhibit promising results in terms of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Therapeutic Potential
Given its structural complexity and biological activity, this compound has potential therapeutic applications in:
- Cancer Treatment : Its ability to inhibit tumor cell proliferation suggests it could be developed as a novel anticancer agent.
- Neurological Disorders : The structural motifs present in the compound may also be relevant in treating central nervous system disorders, although specific studies are needed to explore this application further.
Case Studies and Research Findings
- Antitumor Evaluation : A study synthesized various morpholine derivatives and assessed their cytotoxicity against cancer cell lines. Results indicated that certain derivatives showed significant inhibition of cell growth, highlighting the potential of quinazolinone-based compounds in cancer therapy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential mechanisms of action .
Mechanism of Action
The mechanism of action of 3-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bipiperidine and morpholine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pharmacokinetic and Pharmacodynamic Profiles
Key Research Findings
AChE Inhibition: The target compound’s sulfanylidene group may mimic the hydrogen-bonding interactions of derivatives like 4d-f, which bind to AChE residues (TYR A:124, PHE A:295) .
BBB Permeability: While some quinazolinones exhibit low BBB penetration, the morpholine group in the target compound may improve CNS access, as morpholine is a known solubility-enhancing moiety .
Synthetic Feasibility: The compound’s complexity may require multi-step synthesis, akin to benzimidazole-quinazolinone hybrids, which use amine coupling and cyclization . SHELX software has been widely employed for crystallographic validation of similar structures .
Safety Profile: Like other quinazolinones, CYP inhibition (CYP2C19/3A4) may limit its therapeutic window, necessitating structural optimization to reduce off-target effects .
Contradictions and Limitations
- BBB Permeability: reports conflicting data on quinazolinones, with some showing low BBB permeability and others moderate. This discrepancy likely stems from substituent variability; the target compound’s morpholine group may confer better CNS penetration than brominated or aryl-substituted analogs .
- CYP Inhibition: Universal CYP inhibition across quinazolinones suggests a scaffold-specific liability, though piperidine substituents in the target compound may mitigate this through steric hindrance .
Q & A
Q. How can metabolic pathways be elucidated to understand pharmacokinetics and drug-drug interactions?
- Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat); identify metabolites via LC-MS/MS .
- CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict interaction risks .
- Pharmacokinetic Profiling: Conduct IV/PO dosing in rodents; calculate AUC, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
